molecular formula C21H21ClFN3OS B2928001 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride CAS No. 1330397-95-9

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride

Cat. No.: B2928001
CAS No.: 1330397-95-9
M. Wt: 417.93
InChI Key: DXODBXMUQVRBGO-UHFFFAOYSA-N
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Description

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a unique structure that combines a thiazolopyridine core with a benzyl group and a fluorophenylacetamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride typically involves multiple steps:

  • Formation of the Thiazolopyridine Core: : The initial step involves the cyclization of appropriate precursors to form the thiazolopyridine ring system. This can be achieved through a condensation reaction between a thioamide and a halogenated pyridine derivative under basic conditions.

  • Benzylation: : The thiazolopyridine core is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate, typically in an aprotic solvent like dimethylformamide (DMF).

  • Acylation: : The final step involves the acylation of the benzylated thiazolopyridine with 4-fluorophenylacetic acid chloride in the presence of a base such as triethylamine, followed by conversion to the hydrochloride salt using hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

  • Reduction: : Reduction reactions can target the thiazolopyridine ring or the acetamide group, potentially leading to the formation of dihydro or fully reduced derivatives.

  • Substitution: : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Dihydro or fully reduced thiazolopyridine derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its reactivity and stability make it a valuable intermediate in synthetic organic chemistry.

Biology

Biologically, N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride is investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases such as

Properties

IUPAC Name

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3OS.ClH/c22-17-8-6-15(7-9-17)12-20(26)24-21-23-18-10-11-25(14-19(18)27-21)13-16-4-2-1-3-5-16;/h1-9H,10-14H2,(H,23,24,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXODBXMUQVRBGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)CC3=CC=C(C=C3)F)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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